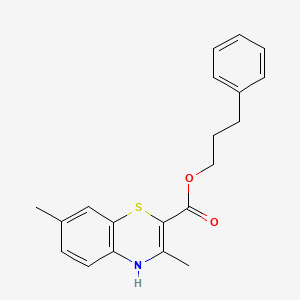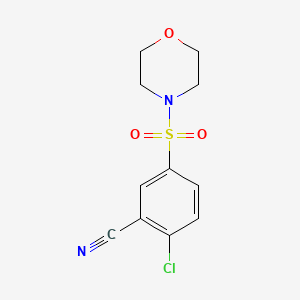
3-phenylpropyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenylpropyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate is a complex organic compound that belongs to the class of 1,4-benzothiazines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
The synthesis of 3-phenylpropyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters . This reaction is carried out under specific conditions to ensure the formation of the desired benzothiazine ring. Industrial production methods may involve the use of green synthesis techniques to minimize environmental impact .
Chemical Reactions Analysis
3-phenylpropyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include dimethylformamide dimethylacetal (DMF-DMA) and β-cyclodextrin . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with enhanced biological activities .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other biologically active molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of 3-phenylpropyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways . It is known to modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the release of insulin from pancreatic cells or modulate the activity of certain ion channels .
Comparison with Similar Compounds
3-phenylpropyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate is unique compared to other similar compounds due to its specific substitution pattern on the benzothiazine ring . Similar compounds include 1,4-benzothiazine derivatives with different substituents, such as 6,7-dimethoxy-2H-1,4-benzothiazin-3(4H)-one and 2-(dimethylaminomethylene)-6,7-dimethoxy-2H-1,4-benzothiazin-3(4H)-one . These compounds share some biological activities but differ in their potency and selectivity .
Properties
Molecular Formula |
C20H21NO2S |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
3-phenylpropyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C20H21NO2S/c1-14-10-11-17-18(13-14)24-19(15(2)21-17)20(22)23-12-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-11,13,21H,6,9,12H2,1-2H3 |
InChI Key |
VYWXOIHJGFSMFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(S2)C(=O)OCCCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(methylsulfanyl)benzamide](/img/structure/B11085090.png)
![Methyl 4-({[3-methyl-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-YL]imino}methyl)benzoate](/img/structure/B11085094.png)
![4-{(E)-2-[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethenyl}benzonitrile](/img/structure/B11085098.png)
![3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11085103.png)
![N-(4-chlorophenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11085106.png)
![5-Ethoxy-5-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B11085113.png)
![1-[5-Cyano-4-(4-hydroxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium](/img/structure/B11085114.png)


![(2Z)-3-{3-[(5-tert-butyl-2-methyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B11085132.png)
![N-cyclohexyl-2-({[3-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)benzamide](/img/structure/B11085136.png)
![1-[(4-bromophenoxy)methyl]-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11085153.png)
![4-ethyl-6,8-dimethyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B11085159.png)
![ethyl 2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11085164.png)
